![molecular formula C7H10ClN3O3 B2907796 2-Amino-3-(1-oxidopyrimidin-1-ium-5-yl)propanoic acid;hydrochloride CAS No. 2378501-62-1](/img/structure/B2907796.png)
2-Amino-3-(1-oxidopyrimidin-1-ium-5-yl)propanoic acid;hydrochloride
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Overview
Description
2-Amino-3-(1-oxidopyrimidin-1-ium-5-yl)propanoic acid;hydrochloride, also known as AOPP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. AOPP is a pyrimidine derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool in many different areas of research.
Mechanism of Action
2-Amino-3-(1-oxidopyrimidin-1-ium-5-yl)propanoic acid;hydrochloride is thought to exert its effects through the formation of adducts with proteins, leading to changes in their structure and function. This can result in altered cellular signaling pathways and the activation of stress response pathways.
Biochemical and Physiological Effects:
2-Amino-3-(1-oxidopyrimidin-1-ium-5-yl)propanoic acid;hydrochloride has been shown to induce oxidative stress and inflammation in various cell types, including neuronal cells and macrophages. It has also been shown to affect mitochondrial function and induce apoptosis in certain cell types. Additionally, 2-Amino-3-(1-oxidopyrimidin-1-ium-5-yl)propanoic acid;hydrochloride has been shown to modulate the activity of various enzymes, including glutathione peroxidase and superoxide dismutase.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Amino-3-(1-oxidopyrimidin-1-ium-5-yl)propanoic acid;hydrochloride in lab experiments is its ability to induce oxidative stress and inflammation, which can be useful in studying the mechanisms of various diseases. However, one limitation is that 2-Amino-3-(1-oxidopyrimidin-1-ium-5-yl)propanoic acid;hydrochloride can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many future directions for research involving 2-Amino-3-(1-oxidopyrimidin-1-ium-5-yl)propanoic acid;hydrochloride, including further investigation into its role in neurodegenerative diseases, its potential use as a therapeutic target, and its effects on various cellular signaling pathways. Additionally, the development of new methods for the synthesis of 2-Amino-3-(1-oxidopyrimidin-1-ium-5-yl)propanoic acid;hydrochloride and its derivatives could lead to the discovery of new compounds with even greater potential for scientific research.
Synthesis Methods
The synthesis of 2-Amino-3-(1-oxidopyrimidin-1-ium-5-yl)propanoic acid;hydrochloride involves the reaction of 2-amino-3-bromopropionic acid with 1-oxypyrimidine-5-ol in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. This method has been optimized to yield high purity 2-Amino-3-(1-oxidopyrimidin-1-ium-5-yl)propanoic acid;hydrochloride in large quantities.
Scientific Research Applications
2-Amino-3-(1-oxidopyrimidin-1-ium-5-yl)propanoic acid;hydrochloride has been used in various scientific research applications, including as a fluorescent probe for the detection of protein carbonylation, a marker for oxidative stress. It has also been used to study the effects of oxidative stress on cellular signaling pathways and to investigate the role of protein carbonylation in neurodegenerative diseases.
properties
IUPAC Name |
2-amino-3-(1-oxidopyrimidin-1-ium-5-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3.ClH/c8-6(7(11)12)1-5-2-9-4-10(13)3-5;/h2-4,6H,1,8H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEROFUQGQSKMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=N1)[O-])CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(1-oxidopyrimidin-1-ium-5-yl)propanoic acid;hydrochloride |
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